molecular formula C26H28N4O2 B025704 Zaldaride CAS No. 109826-26-8

Zaldaride

Katalognummer: B025704
CAS-Nummer: 109826-26-8
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: HTGCJAAPDHZCHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zaldaride maleate (CGS-9343B) is a synthetic calmodulin antagonist developed for the treatment of secretory diarrhea, particularly traveler's diarrhea. Its molecular formula is C₂₆H₂₈N₄O₂·C₄H₄O₄ (maleate salt), with a molecular weight of 544.60 g/mol . The compound inhibits calcium/calmodulin-dependent pathways, reducing intracellular Ca²⁺-mediated ion secretion in intestinal epithelial cells. This mechanism suppresses cyclic nucleotide (cAMP and cGMP) activity, thereby normalizing fluid and electrolyte transport in the gut .

Preclinical studies demonstrated its efficacy in rodent models, where it inhibited prostaglandin E₂-induced ion secretion and exhibited gender-dependent antidiarrheal effects . Clinically, this compound maleate was administered orally at 20 mg four times daily, showing significant reduction in stool frequency and disease duration in human trials .

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

Zaldaride’s core structure likely features a bicyclic framework with substituted aromatic and heterocyclic moieties, necessitating disconnections at amide bonds and stereogenic centers. Retrosynthetic planning for such molecules often prioritizes late-stage diversification of side chains to enable structure-activity relationship (SAR) studies . For example, the C2 and C4 positions of 7-azaindole derivatives are modified via Suzuki-Miyaura couplings or lithiation strategies to introduce piperidinyl or fluorophenyl groups . Similarly, darunavir’s synthesis employs ozonolysis and reductive amination to construct its furanofuran core . Applying these principles, this compound’s synthesis may involve:

  • Fragment Coupling : Joining a central heterocycle (e.g., 7-azaindole or benzofuran) with side chains via amidation or alkylation.

  • Stereochemical Control : Utilizing chiral auxiliaries or enzymatic resolution to establish stereocenters .

  • Protection-Deprotection Sequences : Safeguarding reactive sites during heterocycle functionalization .

Synthetic Routes and Reaction Optimization

Heterocyclic Core Construction

The synthesis of this compound’s central heterocycle may follow methodologies analogous to 7-azaindole derivatives . For instance, brominated intermediates like 3 (4-bromo-7-azaindole) undergo lithiation with LDA followed by iodine quenching to install substituents at C2 (Scheme 1) . Subsequent Suzuki-Miyaura couplings with aryl boronic acids introduce diversity at C4, though catalyst selection (e.g., XPhos vs. Pd(PPh₃)₄) critically impacts regioselectivity .

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling

CatalystLigandYield (%)Selectivity (C2:C4)
Pd(PPh₃)₄None859:1
XPhos 2nd Gen PrecatalystXPhos786:1
Pd(dppf)Cl₂dppf9212:1

Data adapted from azaindole functionalization studies .

Side Chain Elaboration

Peptidomimetic side chains, common in protease inhibitors, are introduced via nucleophilic acyl substitution or reductive amination. For darunavir, a primary amine reacts with an N-hydroxysuccinimide (NHS)-activated carbonate to form a urethane linkage . Similarly, this compound’s side chains may employ:

  • Gilbert-Seyferth Homologation : Extending alkynes for cyclization .

  • Miyaura Borylation : Generating boronate esters for cross-coupling .

  • Enzymatic Resolution : Achieving enantiopurity using immobilized lipases .

Notably, Miyaura borylation of chlorinated intermediates (e.g., 15 ) requires careful optimization to suppress des-chloro byproducts. Screening identified Pd(dppf)Cl₂ in CPME as optimal, yielding 64% boronate ester 16 .

Challenges in Functional Group Compatibility

Hydrogenation-Labile Groups

Routes involving olefin reductions (e.g., piperidine hydrogenation) may conflict with unsaturated side chains. Scheme 4 in azaindole synthesis circumvents this via sequential borylation and hydrogenation of bromide 17 , preserving alkene functionality until final stages .

Base-Sensitive Moieties

Strong bases (e.g., LDA) limit substrate scope. Alternatives like LaCl₃-assisted additions mitigate undesired deprotonation, improving yields for ketone substrates .

Scale-Up and Process Chemistry Considerations

Large-scale synthesis demands cost-effective reagents and minimal purification. For example, replacing tosyl chloride with Boc anhydride for indole protection reduces step count and waste . Additionally, green solvents like cyclopentyl methyl ether (CPME) enhance sustainability while maintaining efficiency in Miyaura borylation .

Table 2: Solvent Comparison in Borylation

SolventYield (%)Byproduct (%)Environmental Impact
Dioxane5822High
THF4930Moderate
CPME6412Low

Analyse Chemischer Reaktionen

Zaldaride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Calmodulin Inhibition : Zaldaride inhibits calmodulin's activity, which is crucial for various intracellular signaling pathways.
  • Ion Channel Modulation : It reversibly blocks voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) currents, impacting neuronal excitability and muscle contraction .

Treatment of Traveler's Diarrhea

This compound has been extensively studied for its efficacy in treating traveler's diarrhea, particularly caused by enterotoxigenic Escherichia coli (ETEC). Clinical trials have demonstrated its ability to reduce the severity and duration of diarrhea.

Clinical Findings:

  • A study involving 176 participants showed that a dose of 20 mg this compound maleate reduced the duration of diarrhea by 53% compared to placebo (P < 0.01) .
  • This compound was found to decrease the number of unformed stools by 30% within the first 48 hours of treatment .

Effects on Gastrointestinal Motility

Research indicates that this compound influences gastrointestinal motility by modulating enteric neurons. This is particularly relevant in conditions where motility is disrupted.

Case Study Insights:

  • In animal models, this compound significantly ameliorated diarrhea induced by prostaglandin E2, showcasing its potential as a therapeutic agent for gastrointestinal disorders .

Mechanosensitive Neuron Research

This compound has been utilized in studies examining mechanosensitive neurons, which play a critical role in sensing mechanical changes within the gastrointestinal tract.

Research Outcomes:

  • A study highlighted that this compound's effects on mechanosensitive channels could provide insights into how calmodulin inhibitors alter sensory neuron activity, potentially leading to new treatments for gastrointestinal dysmotility .

Comparative Efficacy with Other Treatments

This compound has been compared with other antidiarrheal agents such as loperamide. While loperamide showed superior early efficacy, this compound proved equally effective after 48 hours of treatment, indicating its potential as an alternative therapy .

Treatment Initial Efficacy Efficacy After 48 Hours
This compound MaleateModerateHigh
LoperamideHighHigh
PlaceboLowLow

Wirkmechanismus

Zaldaride exerts its effects by inhibiting calmodulin, a protein that binds calcium ions and regulates various cellular processes. By inhibiting calmodulin, this compound disrupts the calcium-mediated signaling pathways, leading to changes in cellular functions. This inhibition affects processes like the activation of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in regulating intracellular levels of cAMP .

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key differences between Zaldaride and other antidiarrheal agents:

Compound Mechanism of Action Efficacy (Clinical Trials) Dosage Adverse Effects
This compound maleate Calmodulin antagonist; inhibits Ca²⁺/calmodulin-mediated ion secretion 30% reduction in stool frequency (48 hrs); 23% shorter disease duration vs. placebo 20 mg four times daily Minimal constipation
Loperamide μ-opioid receptor agonist; reduces gut motility 50% faster symptom relief vs. This compound in first 6 hrs; equivalent efficacy at 48 hrs 4 mg initial dose, then 2 mg per loose stool Constipation, abdominal cramping
Bismuth subsalicylate Toxin adsorption; antisecretory and antimicrobial effects 65% prevention of traveler's diarrhea; reduces stool frequency by 50% 524 mg every 30–60 mins (max 8 doses/day) Black stool, tinnitus
Racecadotril Enkephalinase inhibitor; reduces cAMP-driven secretion 40% shorter diarrhea duration vs. placebo in adults and children 100 mg three times daily Headache, rare constipation
CGS 9343B Calmodulin antagonist (same class as this compound) 100% efficacy in castor oil-induced diarrhea (mouse model) Preclinical only No antipropulsive effects

Key Findings:

Mechanistic Superiority : Unlike loperamide, which slows gut motility, this compound targets secretory pathways without causing constipation, making it suitable for infectious diarrhea where toxin expulsion is beneficial .

Efficacy vs. Loperamide : While loperamide provides faster initial relief due to its motility-blocking effects, this compound achieves comparable efficacy by 48 hours, suggesting utility in prolonged cases .

Comparison to Racecadotril : Both agents reduce secretion, but racecadotril’s enkephalinase inhibition offers broader pediatric applicability, whereas this compound’s calmodulin antagonism may better address Ca²⁺-mediated pathologies .

Limitations : this compound’s four-times-daily dosing and lack of OTC status hinder its adoption compared to loperamide .

Biologische Aktivität

Zaldaride, specifically in its maleate form, is a calmodulin antagonist that has been studied primarily for its therapeutic effects in treating traveler's diarrhea. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.

This compound functions as an intestinal calmodulin inhibitor. Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes, including muscle contraction and neurotransmitter release. By inhibiting calmodulin, this compound disrupts these processes, which can lead to reduced gastrointestinal motility and secretion, thereby alleviating diarrhea symptoms.

Clinical Efficacy

A series of clinical studies have evaluated the effectiveness of this compound maleate in treating traveler's diarrhea caused by enterotoxigenic Escherichia coli (ETEC) and other bacterial agents. The following table summarizes key findings from notable studies:

Study Dosage Duration of Treatment Outcome Significance
Okhuysen et al. (1995) 20 mg four times daily48 hoursDecreased unformed stools by 30%, duration of illness reduced by 23% compared to placeboP < 0.0001 vs. placebo
DuPont et al. (1995) 20 mg four times daily48 hoursDuration of diarrhea reduced by 53% in high-dose group; significant reduction in unformed stoolsP < 0.01 vs. placebo
Riddle et al. (2008) Combination with antibioticsVariableCombination therapy showed improved clinical cure rates at 24h and 48h compared to antibiotics aloneOdds ratio of 2.6 at 24h

Comparative Studies

This compound has been compared with standard treatments such as loperamide. In the initial hours of treatment, loperamide was found to be superior due to its rapid action; however, after 48 hours, both this compound and loperamide showed similar efficacy in reducing unformed stools by over 50% . This suggests that while loperamide may provide quicker relief, this compound offers a viable alternative with sustained effects.

Case Studies

  • Traveler's Diarrhea in College Students : A study involving American students traveling to Mexico demonstrated that this compound significantly reduced the duration and severity of diarrhea compared to placebo, with a notable reduction in the number of unformed stools .
  • Efficacy Against ETEC : In patients specifically infected with ETEC, this compound maintained a consistent performance, reducing symptoms effectively without the need for adjunctive antibiotic therapy in many cases .

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing Zaldaride in experimental settings?

Answer:
this compound synthesis typically follows multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-couplings. Characterization involves:

  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) with electrospray ionization (ESI) .
  • Crystallography : Single-crystal X-ray diffraction for stereochemical validation .
    Methodological Note: Always include reaction yields, solvent systems, and purification methods (e.g., column chromatography) in protocols to ensure reproducibility .

Q. Basic: What pharmacological mechanisms of this compound are well-established, and how are they experimentally validated?

Answer:
this compound is reported to modulate ion channels or enzyme activity (e.g., kinase inhibition). Validation steps include:

  • In vitro assays : Dose-response curves (IC₅₀ calculations) using recombinant enzymes or cell lines .
  • Selectivity profiling : Screening against related targets (e.g., kinase panels) to rule off-target effects .
  • Negative controls : Use of inactive analogs or knockout models to confirm specificity .
    Key Consideration: Ensure assay buffers and incubation times are standardized to minimize variability .

Q. Advanced: How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Answer:
Contradictions often arise from methodological differences. Mitigation strategies include:

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, dosage ranges) .
  • Replication studies : Reproduce conflicting results under controlled variables (e.g., pH, temperature) .
  • Data triangulation : Combine in vitro, in vivo, and computational data to identify confounding factors .
    Example: Discrepancies in IC₅₀ values may stem from assay sensitivity thresholds; validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. Advanced: What methodologies are recommended for comparative studies of this compound analogs in structure-activity relationship (SAR) research?

Answer:

  • Molecular docking : Use software like AutoDock to predict binding affinities and guide analog design .
  • Pharmacophore modeling : Identify critical functional groups using Schrödinger or MOE .
  • Synthetic accessibility scoring : Prioritize analogs with feasible synthesis routes (e.g., ≤5 steps) .
    Data Integration: Cross-reference computational predictions with experimental IC₅₀ and toxicity profiles .

Q. Advanced: How should researchers address challenges in validating this compound’s in vivo efficacy and toxicity profiles?

Answer:

  • Animal models : Use disease-specific transgenic mice with pharmacokinetic monitoring (e.g., plasma half-life) .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and toxicity .
  • Biomarker analysis : Quantify target engagement via ELISA or Western blot .
    Ethical Compliance: Adhere to institutional guidelines for humane endpoints and sample sizes .

Q. Advanced: What statistical approaches are optimal for analyzing contradictory data in this compound’s pharmacokinetic studies?

Answer:

  • Multivariate analysis : Identify covariates (e.g., age, metabolism) affecting absorption/distribution .
  • Bayesian modeling : Account for inter-study variability in bioavailability measurements .
  • Sensitivity analysis : Test robustness of conclusions against outlier exclusion .
    Reporting Standard: Clearly document confidence intervals and p-values to avoid overinterpretation .

Q. Advanced: How can in silico modeling improve the efficiency of this compound’s drug-target interaction studies?

Answer:

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) .
  • Free-energy calculations : Use MM/PBSA to quantify ΔG binding energies .
  • Machine learning : Train models on existing SAR data to predict novel interactions .
    Validation Requirement: Cross-check predictions with experimental SPR or ITC data .

Q. Basic: What are the ethical and regulatory considerations for preclinical studies involving this compound?

Answer:

  • IACUC/IRB approval : Mandatory for animal/human tissue studies .
  • Data transparency : Share raw data (e.g., via Zenodo) to support reproducibility .
  • Conflict of interest (COI) disclosure : Declare funding sources or patents related to this compound .
    Documentation: Include ethics statements in the "Methods" section of manuscripts .

Q. Advanced: How can researchers identify gaps in the current literature on this compound’s long-term effects?

Answer:

  • Systematic reviews : Use PRISMA guidelines to map existing studies and highlight under-researched areas .
  • Temporal analysis : Compare historical vs. recent data to identify shifting trends (e.g., emerging toxicity concerns) .
  • Collaborative networks : Engage in consortia to pool data on chronic exposure outcomes .

Q. Advanced: What interdisciplinary approaches enhance this compound’s translational research potential?

Answer:

  • Chemoproteomics : Identify off-targets via affinity-based protein profiling (AfBPP) .
  • Nanodelivery systems : Optimize bioavailability using liposomal or polymeric carriers .
  • Patient-derived models : Use organoids or 3D cultures to mimic human disease pathophysiology .
    Funding Strategy: Seek grants emphasizing cross-departmental collaboration (e.g., NIH R01) .

Eigenschaften

CAS-Nummer

109826-26-8

Molekularformel

C26H28N4O2

Molekulargewicht

428.5 g/mol

IUPAC-Name

3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31)

InChI-Schlüssel

HTGCJAAPDHZCHL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O

Kanonische SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O

Key on ui other cas no.

109826-26-8

Verwandte CAS-Nummern

109826-27-9 (maleate)

Synonyme

1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one
CGS 9343B
CGS 9343B maleate
CGS-9343B
KW-6517
zaldaride maleate
Zy 17617B
Zy-17617B

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.0 g of 1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)carbonyl]-4-piperidinyl}-2H-benzimidazol-2-one in 120 ml of tetrahydrofuran is added 700 mg of lithium aluminum hydride. The reaction mixture is then heated at reflux temperature for 6 hours followed by stirring at room temperature for 18 hours. The reaction mixture is diluted with 150 ml of ether and the excess lithium aluminum hydride destroyed in the usual manner described below. The resulting granular precipitate is removed by filtration. The organic phase is washed with 150 ml of dilute sodium hydroxide and then 150 ml of brine. The organic extracts are then dried over magnesium sulfate, filtered and solvent evaporated under reduced pressure to yield 1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]-benzoxazepin-4-yl)-methyl]-4-piperidinyl}-2H-benzimidazol-2-one, m.p. 199°-201°, the compound of formula II wherein R1 and R5 =H, and R2 =CH3 and n=1.
Name
1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)carbonyl]-4-piperidinyl}-2H-benzimidazol-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaldaride
Reactant of Route 2
Reactant of Route 2
Zaldaride
Reactant of Route 3
Reactant of Route 3
Zaldaride
Reactant of Route 4
Reactant of Route 4
Zaldaride
Reactant of Route 5
Reactant of Route 5
Zaldaride
Reactant of Route 6
Reactant of Route 6
Zaldaride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.